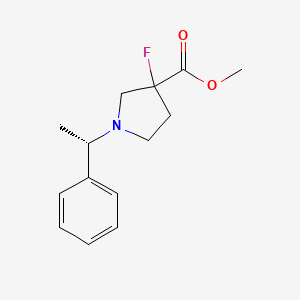
Methyl 3-fluoro-1-((S)-1-phenylethyl)pyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-fluoro-1-((S)-1-phenylethyl)pyrrolidine-3-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a fluorine atom, a phenylethyl group, and a carboxylate ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-fluoro-1-((S)-1-phenylethyl)pyrrolidine-3-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction, which can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Phenylethyl Group: The phenylethyl group is introduced through a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods typically include:
Batch Reactors: For small-scale production.
Continuous Flow Reactors: For large-scale production, offering better control over reaction parameters and improved efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluoro-1-((S)-1-phenylethyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in appropriate solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 3-fluoro-1-((S)-1-phenylethyl)pyrrolidine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-fluoro-1-((S)-1-phenylethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and phenylethyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may modulate enzymatic activity, receptor binding, or other biochemical processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-fluoro-1-phenylethylpyrrolidine-3-carboxylate: Lacks the (S)-configuration.
Methyl 3-chloro-1-((S)-1-phenylethyl)pyrrolidine-3-carboxylate: Contains a chlorine atom instead of fluorine.
Methyl 3-fluoro-1-(®-1-phenylethyl)pyrrolidine-3-carboxylate: Contains the ®-configuration.
Uniqueness
Methyl 3-fluoro-1-((S)-1-phenylethyl)pyrrolidine-3-carboxylate is unique due to its specific stereochemistry ((S)-configuration) and the presence of a fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C14H18FNO2 |
|---|---|
Molecular Weight |
251.30 g/mol |
IUPAC Name |
methyl 3-fluoro-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C14H18FNO2/c1-11(12-6-4-3-5-7-12)16-9-8-14(15,10-16)13(17)18-2/h3-7,11H,8-10H2,1-2H3/t11-,14?/m0/s1 |
InChI Key |
AQVQMPFPMLZLHT-ZSOXZCCMSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N2CCC(C2)(C(=O)OC)F |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCC(C2)(C(=O)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















